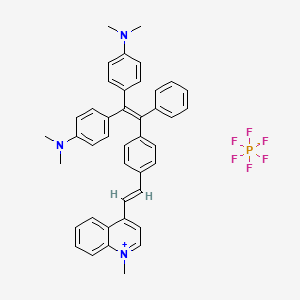
Tpeqm-dma
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tpeqm-dma is a near-infrared second region photosensitizer that selectively accumulates in cancerous mitochondria and inhibits cancer cell growth. It has potent type-I phototherapeutic efficacy, which helps overcome the intrinsic limitations of photodynamic therapy in treating hypoxic tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tpeqm-dma involves the reaction of Tpeq-dma with methyl iodide in acetonitrile. The mixture is vigorously stirred at 60°C for 2 hours. After the reaction is completed, the acetonitrile is removed under reduced pressure .
Industrial Production Methods
Currently, there is limited information available on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Tpeqm-dma undergoes type-I photochemical processes, producing superoxide anion and hydroxyl radical under white light irradiation .
Common Reagents and Conditions
Reagents: Methyl iodide, acetonitrile.
Conditions: Vigorous stirring at 60°C for 2 hours.
Major Products Formed
The major products formed from the photochemical reactions of this compound are superoxide anion and hydroxyl radical .
Wissenschaftliche Forschungsanwendungen
Tpeqm-dma has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Tpeqm-dma exerts its effects through a type-I photochemical process, producing superoxide anion and hydroxyl radical under white light irradiation. The compound accumulates in cancerous mitochondria, impairing cellular redox homeostasis, leading to mitochondrial dysfunction, and raising the level of lethal peroxidized lipids. This induces cellular apoptosis and ferroptosis, effectively suppressing the growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Porphyrins
- Phthalocyanines
- Boron dipyrromethene (BODIPY)
- Aggregation-induced emission luminogens (AIEgens)
Uniqueness
Tpeqm-dma is unique due to its potent type-I phototherapeutic efficacy and its ability to overcome the intrinsic limitations of photodynamic therapy in treating hypoxic tumors. Its selective accumulation in cancerous mitochondria and the production of superoxide anion and hydroxyl radical under white light irradiation further distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C42H40F6N3P |
|---|---|
Molekulargewicht |
731.7 g/mol |
IUPAC-Name |
4-[1-[4-(dimethylamino)phenyl]-2-[4-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]phenyl]-2-phenylethenyl]-N,N-dimethylaniline;hexafluorophosphate |
InChI |
InChI=1S/C42H40N3.F6P/c1-43(2)37-25-21-35(22-26-37)42(36-23-27-38(28-24-36)44(3)4)41(33-11-7-6-8-12-33)34-19-16-31(17-20-34)15-18-32-29-30-45(5)40-14-10-9-13-39(32)40;1-7(2,3,4,5)6/h6-30H,1-5H3;/q+1;-1 |
InChI-Schlüssel |
YRWWXPZLNLUELZ-UHFFFAOYSA-N |
Isomerische SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F |
Kanonische SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


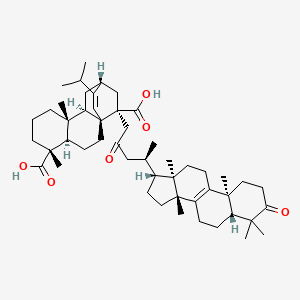
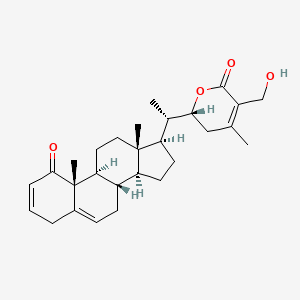
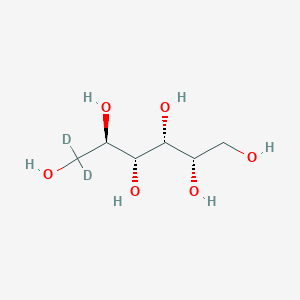
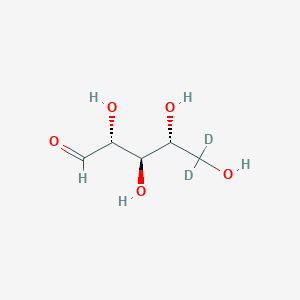
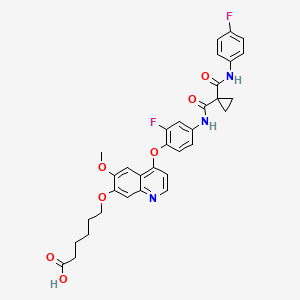
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
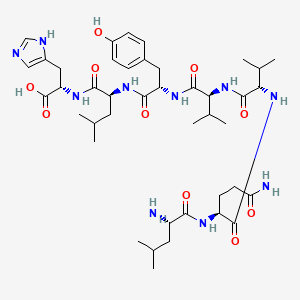


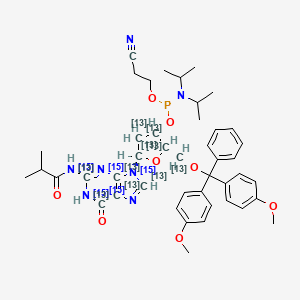
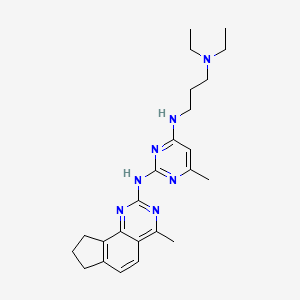
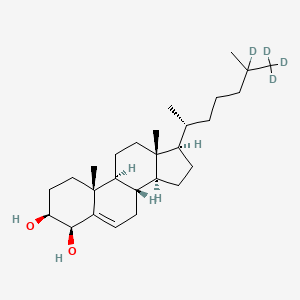
![methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate](/img/structure/B15139498.png)
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)
